molecular formula C16H22O3 B020894 Ethyl 8-oxo-8-phenyloctanoate CAS No. 103187-95-7

Ethyl 8-oxo-8-phenyloctanoate

Cat. No.: B020894
CAS No.: 103187-95-7
M. Wt: 262.34 g/mol
InChI Key: XAKVVZAGGMULBC-UHFFFAOYSA-N
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Description

Ethyl 8-oxo-8-phenyloctanoate is an organic compound with the molecular formula C16H22O3. It is characterized by the presence of an ester functional group, a phenyl ring, and a ketone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 8-oxo-8-phenyloctanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 7-iodoheptanoate with chloro-trimethyl-silane and zinc in tetrahydrofuran at temperatures ranging from 20°C to 60°C for 16 hours. This is followed by the addition of lithium chloride in tetrahydrofuran at 0°C for 10 minutes. Finally, benzoyl chloride is added in tetrahydrofuran at 0°C for 3 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar multi-step organic reactions, optimized for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ketone group.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 8-oxo-8-phenyloctanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 8-oxo-8-phenyloctanoate involves its interaction with various molecular targets, depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 8-oxo-8-phenyloctanoate can be compared with similar compounds such as:

  • Ethyl 8-oxo-8-phenylheptanoate
  • Ethyl 8-oxo-8-phenylhexanoate

Uniqueness: The presence of the phenyl ring and the specific length of the carbon chain in this compound contribute to its unique chemical properties and reactivity. These structural features can influence its behavior in chemical reactions and its interactions in biological systems.

Properties

IUPAC Name

ethyl 8-oxo-8-phenyloctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-2-19-16(18)13-9-4-3-8-12-15(17)14-10-6-5-7-11-14/h5-7,10-11H,2-4,8-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKVVZAGGMULBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448934
Record name ETHYL 8-OXO-8-PHENYLOCTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103187-95-7
Record name ETHYL 8-OXO-8-PHENYLOCTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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